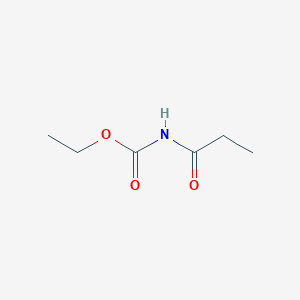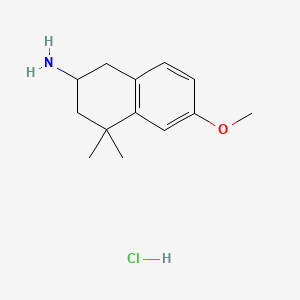
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is a chemical compound that belongs to the class of naphthylamines It is characterized by its tetrahydronaphthalene structure with methoxy and dimethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Hydrogenation: The naphthalene derivative undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form the tetrahydronaphthalene structure.
Amination: The amine group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Using large-scale hydrogenation reactors.
Continuous Flow Methoxylation: Employing continuous flow reactors for efficient methoxylation.
Automated Amination: Utilizing automated systems for the amination step.
Crystallization: The hydrochloride salt is crystallized from the reaction mixture and purified through recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield tetrahydronaphthalene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Affecting signal transduction pathways to influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Similar structure but lacks the dimethyl and amine groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the methoxy, dimethyl, and amine groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the dimethyl and amine groups.
Uniqueness
1,2,3,4-Tetrahydro-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23204-07-1 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)8-10(14)6-9-4-5-11(15-3)7-12(9)13;/h4-5,7,10H,6,8,14H2,1-3H3;1H |
InChI-Schlüssel |
GCIGLHHFNHXLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2=C1C=C(C=C2)OC)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)


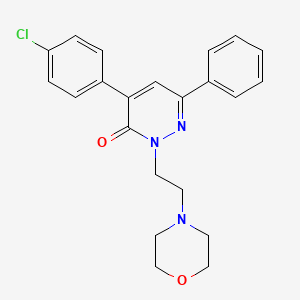

![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
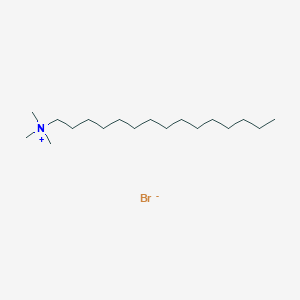

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

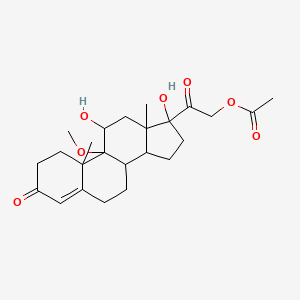
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
